Benzo[d]thiazole-2,7-diamine: A Comprehensive Technical Guide
Benzo[d]thiazole-2,7-diamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]thiazole-2,7-diamine, a member of the benzothiazole family of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and materials science. The benzothiazole core is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] The presence and positioning of amino groups on the benzothiazole scaffold can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a detailed overview of the known chemical properties, a putative synthesis protocol, and potential biological significance of Benzo[d]thiazole-2,7-diamine, with a focus on providing researchers with the necessary information for its further investigation and application.
Core Chemical Properties
Table 1: Physicochemical Properties of Benzo[d]thiazole-2,7-diamine
| Property | Value | Source |
| CAS Number | 100958-73-4 | [2][3][4][5] |
| Molecular Formula | C₇H₇N₃S | [2][3][4] |
| Molecular Weight | 165.22 g/mol | [3][4] |
| Appearance | Not Reported | - |
| Melting Point | Not Available | [2] |
| Boiling Point (Predicted) | 404.4 °C at 760 mmHg | [2] |
| Flash Point (Predicted) | 198.4 °C | [2] |
| Density (Predicted) | 1.490 g/cm³ | [2] |
| pKa (Predicted) | 5.66 ± 0.30 | [2] |
| Solubility | Not Reported | - |
| Purity (from supplier) | ≥95% | [3][4] |
Note: Much of the data in Table 1 is predicted and should be confirmed through experimental validation.
Spectral Data (Predicted and Analogous)
Specific, experimentally verified spectral data for Benzo[d]thiazole-2,7-diamine is not currently published. The following represents predicted data and typical spectral characteristics observed for closely related diaminobenzothiazole isomers.
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¹H NMR: The proton NMR spectrum of Benzo[d]thiazole-2,7-diamine is expected to show distinct signals for the aromatic protons on the benzene ring and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the positions of the amino groups.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbons in the benzene and thiazole rings will be key identifiers. For comparison, the predicted ¹³C NMR spectrum for the 2,6-diamine isomer is available.[6]
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IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 165.22. Fragmentation patterns would likely involve the loss of amino groups and cleavage of the thiazole ring.
Experimental Protocols
A specific, validated synthesis protocol for Benzo[d]thiazole-2,7-diamine is not available in peer-reviewed literature. However, a common and adaptable method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent. The following is a generalized protocol that could be adapted for the synthesis of Benzo[d]thiazole-2,7-diamine, starting from 1,3-diaminobenzene.
Hypothetical Synthesis of Benzo[d]thiazole-2,7-diamine
Caption: Hypothetical synthesis workflow for Benzo[d]thiazole-2,7-diamine.
Detailed Methodology (Adapted from general procedures for 2-aminobenzothiazoles):
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Thiocyanation of the Aromatic Amine:
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Dissolve 1,3-diaminobenzene in a suitable solvent such as glacial acetic acid.
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Add a stoichiometric equivalent of potassium thiocyanate (or sodium thiocyanate) to the solution and stir until dissolved.
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Oxidative Cyclization:
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Cool the reaction mixture in an ice bath.
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Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture. The temperature should be carefully monitored and maintained below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
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Work-up and Purification:
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Pour the reaction mixture into a large volume of ice water.
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Neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the crude product.
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Collect the precipitate by filtration and wash thoroughly with water.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
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Note: This is a generalized protocol and would require optimization for the specific synthesis of Benzo[d]thiazole-2,7-diamine. The regioselectivity of the cyclization would need to be carefully controlled and the final product identity confirmed by rigorous analytical methods.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on Benzo[d]thiazole-2,7-diamine have been published, the broader class of benzothiazole derivatives is known to interact with various biological targets. The presence of two amino groups at positions 2 and 7 could confer unique pharmacological properties.
Potential Therapeutic Areas:
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Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer activity. For instance, certain derivatives have been shown to inhibit the proliferation of various cancer cell lines and interfere with signaling pathways such as AKT and ERK.[7] The diamino substitution pattern of Benzo[d]thiazole-2,7-diamine could lead to novel interactions with cancer-related targets.
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Antimicrobial Activity: The benzothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties. The amino groups can be crucial for these activities, potentially through interactions with microbial enzymes or cell walls.
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Enzyme Inhibition: Benzothiazoles are known to inhibit various enzymes. The specific substitution pattern of the 2,7-diamine isomer might lead to selective inhibition of certain kinases, proteases, or other enzymes implicated in disease.
Potential Signaling Pathway Interactions (Hypothetical)
Based on the known activities of related compounds, Benzo[d]thiazole-2,7-diamine could potentially modulate key cellular signaling pathways.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. lookchem.com [lookchem.com]
- 3. 100958-73-4 Benzo[d]thiazole-2,7-diamine AKSci 0305AA [aksci.com]
- 4. chemscene.com [chemscene.com]
- 5. Benzo[d]thiazole-2,7-diamine|CAS 100958-73-4|TCIJT|製品詳細 [tci-chemical-trading.com]
- 6. 2,6-Benzothiazolediamine | C7H7N3S | CID 21504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
